1,10-Phenanthroline; ruthenium(2+); dichloride
Overview
Description
- 1,10-Phenanthroline is a heterocyclic organic compound with the formula C₁₂H₈N₂ . It consists of a planar aromatic ring containing two nitrogen atoms.
- Ruthenium(II) dichloride refers to a ruthenium complex with two chloride ligands. In this case, it is combined with 1,10-phenanthroline.
Synthesis Analysis
- The synthesis of this complex involves coordinating ruthenium with 1,10-phenanthroline ligands in the presence of chloride ions.
Molecular Structure Analysis
- The complex has a tris(1,10-phenanthroline)ruthenium(II) core with two chloride ligands.
- The 1,10-phenanthroline ligands provide π-bonding to the ruthenium center.
Chemical Reactions Analysis
- The complex can undergo redox reactions, making it useful as a redox indicator .
- It can also participate in photocatalytic reactions due to its luminescent properties.
Physical And Chemical Properties Analysis
- The complex is sensitive to oxygen and can be used for oxygen detection .
- It has a strong absorption peak around 455 nm and luminescence around 613 nm .
Scientific Research Applications
Photochemical and Ligand Exchange Studies
Research has shown that ruthenium(II) complexes containing 1,10-phenanthroline exhibit interesting photochemical properties. For instance, a study highlighted a ruthenium(II) complex with a 1,10-phenanthroline unit and a terpyridine fragment, which demonstrated that the coordination and decoordination of a benzonitrile group can be induced both thermally and photochemically in an acetone-water mixture (Schofield et al., 2003). Similarly, another study focused on the photochemical expulsion of a Ru(phen)2 unit from a macrocyclic receptor and its thermal re-coordination, showcasing efficient and quantitative processes (Collin et al., 2001).
Sensing Applications
Ruthenium(II) complexes have been utilized in sensing applications. A notable example includes the use of a luminescent iridium phenanthroline crown ether complex for the detection of silver(I) ions in aqueous media. The study demonstrated a significant luminescence enhancement in the presence of Ag+, suggesting potential applications in chemosensing (Schmittel & Lin, 2007).
Stabilization of Gold Nanoparticles
The 1,10-phenanthroline and 1,10-phenanthroline-terminated ruthenium(II) complex have been reported to stabilize and functionalize gold nanoparticles (Au-NPs). This study highlighted the interaction between the nitrogen atoms of phen and the surface of Au-NPs, allowing for reversible aqueous-organic phase transfer processes, which could be pivotal in the development of novel nanomaterials (Mayer, Dumas, & Sécheresse, 2008).
Photodynamic Therapy (PDT) and Photosensitization
Ruthenium(II) complexes have been explored as photosensitizers for photodynamic therapy and photosensitization of nanocrystalline TiO2 films. For example, a study demonstrated the high efficiency of a ruthenium(II) complex containing carboxylated 1,10-phenanthroline in photosensitizing nanocrystalline TiO2 electrode, achieving significant solar-to-electric power conversion efficiency, which underscores its potential in renewable energy applications (Sugihara et al., 1998).
DNA Interaction and Medicinal Applications
Studies have also examined the interaction of ruthenium(II) complexes with DNA and their medicinal applications. One research focused on non-covalent DNA binding and cytotoxicity of mixed-ligand ruthenium(II) complexes, which provides insights into their potential therapeutic applications (Rajendiran et al., 2008).
Safety And Hazards
- The compound is considered hazardous due to its acute oral toxicity and potential effects on the kidneys .
Future Directions
- Further research could explore its applications in optical oxygen sensors , oxygen imaging , and photocatalysis .
properties
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2N6Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22873-66-1 (Parent) | |
Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20946355 | |
Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline; ruthenium(2+); dichloride | |
CAS RN |
23570-43-6 | |
Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tris(1,10-phenanthroline); dichlororuthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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